[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Overview
Description
Di(2,6-dimethylphenol), also known as 2,6-dimethylphenol, is an organic compound with the molecular formula C₈H₁₀O. It is a derivative of phenol, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is also referred to as 2,6-xylenol and is known for its applications in various industrial processes, particularly in the production of high-performance polymers .
Mechanism of Action
Target of Action
It is primarily used in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
As an intermediate in the production of pharmaceuticals , its mode of action would likely depend on the specific drug it is used to produce.
Biochemical Pathways
As an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product.
Pharmacokinetics
As an intermediate in drug synthesis , its pharmacokinetic properties would likely be influenced by the final drug product and its formulation.
Result of Action
As an intermediate in the production of pharmaceuticals , its effects would likely depend on the specific drug it is used to produce.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenol can be synthesized through the methylation of phenol using methanol in the presence of a catalyst. One common method involves the use of an iron-chromium mixed oxide catalyst in a fluidized bed reactor. The reaction is carried out at temperatures ranging from 350°C to 380°C, with a high conversion rate of phenol to 2,6-dimethylphenol .
Industrial Production Methods
In industrial settings, the production of 2,6-dimethylphenol often involves the catalytic methylation of phenol. The process is optimized to achieve high selectivity and yield, with minimal by-products. The use of o-cresol circulation in the reactor helps in maintaining the stability of the catalyst bed and enhances the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Substitution: The hydroxyl group in 2,6-dimethylphenol can be substituted with other functional groups through reactions such as halogenation and nitration.
Polymerization: It is used as a monomer in the production of polyphenylene ether resins.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while nitration involves the use of nitric acid (HNO₃).
Polymerization: Catalysts such as copper chloride (CuCl₂) and di-tert-butylethylenediamine (Dt-BEDA) are used in the polymerization process.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated and nitrated derivatives.
Polymerization: Polyphenylene ether resins.
Scientific Research Applications
2,6-Dimethylphenol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives have been studied for their antioxidant and radical scavenging activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Another isomer of dimethylphenol with methyl groups at the 2 and 4 positions.
2,6-Di-tert-butylphenol: A derivative with tert-butyl groups instead of methyl groups at the 2 and 6 positions.
2,6-Diisopropylphenol: Known as propofol, it has isopropyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it an ideal monomer for the production of high-performance polymers. Additionally, its antioxidant properties are more pronounced compared to some of its isomers and derivatives .
Properties
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPMFPGZQPETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062396 | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-04-1 | |
Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2417-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2417-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of di(2,6-dimethylphenol)?
A1: Di(2,6-dimethylphenol) is a dimeric phenol compound.
- Spectroscopic Data: The structure of di(2,6-dimethylphenol) and its derivatives can be confirmed using techniques like FTIR, 1H NMR, and 13C NMR. []
Q2: How does the dimeric structure of di(2,6-dimethylphenol) contribute to its antioxidant activity compared to its monomeric counterpart, 2,6-dimethylphenol?
A2: Research suggests that the dimeric structure of di(2,6-dimethylphenol) significantly enhances its antioxidant capacity compared to 2,6-dimethylphenol. This increased activity is attributed to the expanded conjugation system in the dimer, which likely improves its ability to stabilize free radicals and interrupt oxidation chain reactions. [] One study found that dimeric phenols, including di(2,6-dimethylphenol), demonstrated a 4-10 fold greater 1,1-diphenyl-p-picryhydrazyl (DPPH) radical-trapping ability compared to their monomeric counterparts. []
Q3: What in vitro methods have been used to evaluate the antioxidant activity of di(2,6-dimethylphenol)?
A3: Several in vitro methods have been employed to assess the antioxidant properties of di(2,6-dimethylphenol) and its related compounds. These include:* DPPH free radical scavenging assay []* ABTS radical scavenging activity assay []* Total antioxidant activity determination by ferric thiocyanate method []* Total reducing power assessment by potassium ferricyanide reduction method []* Superoxide anion radical scavenging assay []* Hydrogen peroxide scavenging assay []* Ferrous ions chelating activity assay []
Q4: Are there any studies exploring the structure-activity relationship (SAR) of di(2,6-dimethylphenol) derivatives?
A4: While specific SAR studies focusing solely on di(2,6-dimethylphenol) derivatives are limited within the provided research, studies on structurally similar dimeric phenols offer valuable insights. For instance, research on propofol (2,6-diisopropylphenol) and its dimer, dipropofol, suggests that increasing the steric bulk of substituents on the phenol rings correlates with enhanced antioxidant activity. This suggests that modifying the substituents on di(2,6-dimethylphenol) could potentially modulate its antioxidant properties. []
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